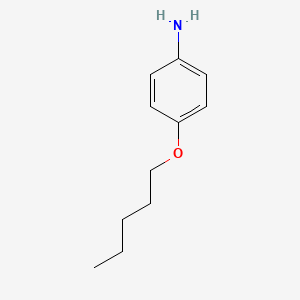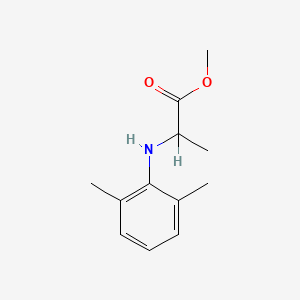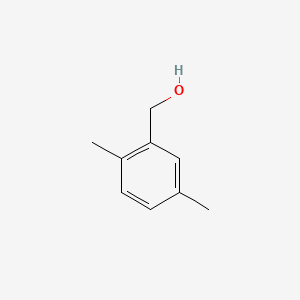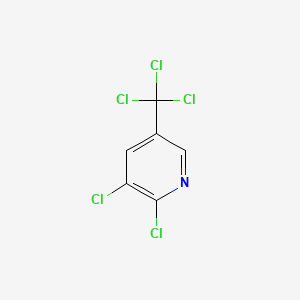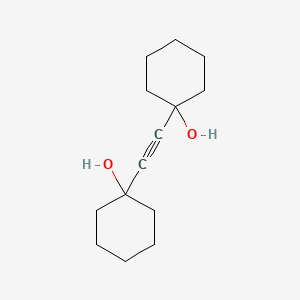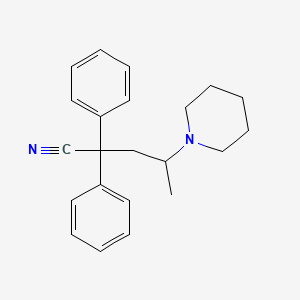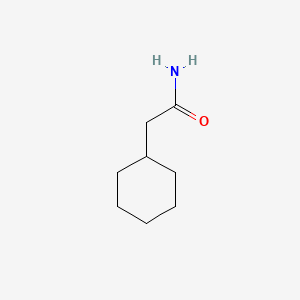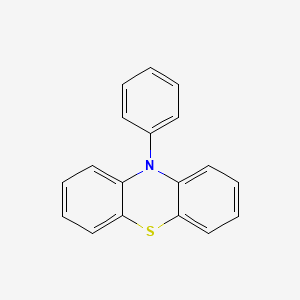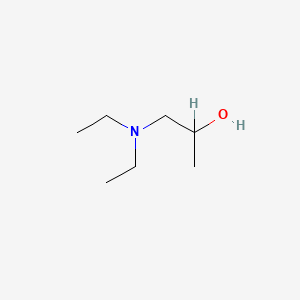
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Extraction of Acids The compound 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for the extraction of hydrochloric and nitric acids. It forms monosolvates through an exothermic process, and the effective extraction constants of acids have been evaluated. The study suggests its potential application in industrial acid extraction processes (Golubyatnikova et al., 2012).
2. Synthesis of Anti-inflammatory and Molluscicidal Agents Derivatives of this compound have been synthesized and shown potent anti-inflammatory and molluscicidal activities. This highlights the compound's significance in pharmaceutical research and potential in developing treatments or pest control solutions (El Shehry et al., 2010).
3. Preparation and Structural Characterization The compound has also been a focus in studies aimed at preparation and structural characterization. This is crucial for understanding its properties and potential modifications for various industrial or pharmaceutical applications (Shuang-hu, 2014).
4. Regioselective Cross-coupling Reactions The compound's derivatives have been used in regioselective cross-coupling reactions, indicating its utility in organic synthesis and the production of various chemical products (Houpis et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antitrypanosomiasis activity, suggesting potential targets could be proteins involved in the evolutionary cycle ofT. cruzi .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, establishing a stable complex with the target .
Biochemical Pathways
Similar compounds have been shown to affect the metabolic breakdown of certain substances .
Pharmacokinetics
Similar compounds have been suggested to present an alignment between permeability and hepatic clearance, although they may present low metabolic stability .
Result of Action
Similar compounds have been shown to inhibit parasite proliferation in in vitro assays .
Action Environment
The environmental fate of similar compounds has been noted to be of concern due to their potential for mobility and persistence .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, it interacts with various proteins through hydrogen bonding and hydrophobic interactions, which can alter protein conformation and function . The triazole ring in this compound is particularly effective in forming stable complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, it can impact gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in detoxification processes, thereby influencing cellular responses to environmental stressors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes . This binding often involves coordination with metal ions present in the enzyme’s active site, which stabilizes the inhibitor-enzyme complex . Additionally, this compound can induce conformational changes in proteins, leading to altered protein function and downstream effects on cellular processes . The triazole ring’s ability to participate in π-π stacking interactions further enhances its binding affinity to target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity at higher concentrations . In in vitro studies, prolonged exposure to this compound has been associated with changes in cell morphology and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been shown to exhibit neuroprotective effects, potentially through its antioxidant properties . At higher dosages, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and overall metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate excretion.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFOLUDUJCTIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163019 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-02-7 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102879-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



